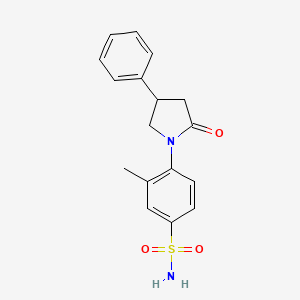![molecular formula C10H8N2O3 B12922276 3-(1-Hydroxyethylidene)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione CAS No. 54026-33-4](/img/structure/B12922276.png)
3-(1-Hydroxyethylidene)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often found in bioactive synthetic and natural products. The unique structure of 3-Acetyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one makes it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multicomponent reactions (MCRs). One efficient method starts with 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes. This reaction proceeds under moderate to good yields and is characterized by high atom economy and selectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of MCRs, which are economically and ecologically favorable, suggest that scaling up the synthesis for industrial purposes would involve optimizing reaction conditions to maintain high yields and purity.
化学反応の分析
Types of Reactions
3-Acetyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Common in heterocyclic chemistry, substitution reactions can introduce different substituents at various positions on the ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups like halides or amines.
科学的研究の応用
3-Acetyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial, antitumor, and anti-inflammatory activities.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Acetyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibiting microbial growth or reducing inflammation .
類似化合物との比較
Similar Compounds
4H-Pyrido[1,2-a]pyrimidin-4-one: Shares a similar core structure but lacks the acetyl and hydroxy groups.
2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure with a methyl group instead of an acetyl group.
Uniqueness
3-Acetyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. The acetyl and hydroxy groups enhance its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various applications .
特性
CAS番号 |
54026-33-4 |
|---|---|
分子式 |
C10H8N2O3 |
分子量 |
204.18 g/mol |
IUPAC名 |
3-acetyl-2-hydroxypyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H8N2O3/c1-6(13)8-9(14)11-7-4-2-3-5-12(7)10(8)15/h2-5,14H,1H3 |
InChIキー |
WMCRWKHSQCCIFG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(N=C2C=CC=CN2C1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12922200.png)
![7-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922216.png)

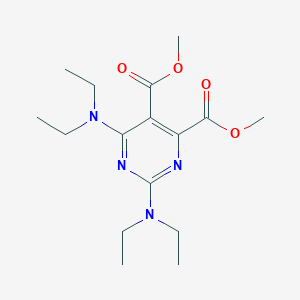

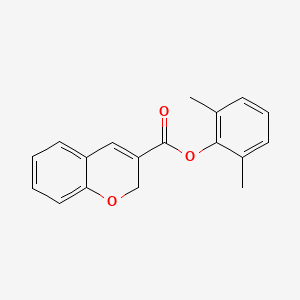
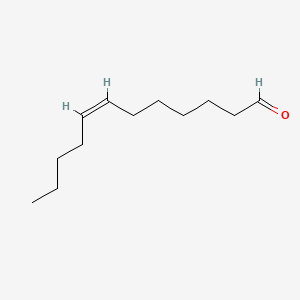
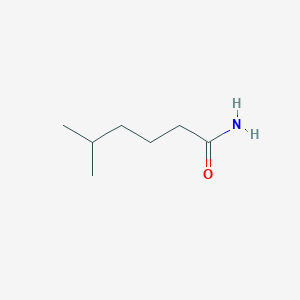

![N-[2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12922254.png)
![2-Chloro-3-methyl-4-((1R,3S,5R)-1,2,3-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12922256.png)

